Predicted Lipophilicity (XLogP3-AA) of 4-Amino-2-bromo-6-chlorophenol Compared to Positional Isomers and Single-Halogen Analogs
Lipophilicity (LogP) is a critical determinant of membrane permeability and oral bioavailability in drug discovery. The XLogP3-AA value computed for 4-amino-2-bromo-6-chlorophenol is 2.2 [1]. This represents an intermediate lipophilicity compared to the 2-amino-4-bromo-6-chlorophenol isomer (XLogP3-AA = 1.8 [2]) and the single-halogen analog 4-amino-2-chlorophenol (XLogP3-AA = 1.5 [3]). The presence of both bromine and chlorine atoms at ortho positions relative to the hydroxyl group increases LogP by approximately 0.7 units compared to the chloro-only analog, which may influence passive diffusion and tissue distribution in lead optimization campaigns.
| Evidence Dimension | Lipophilicity (Predicted LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.2 |
| Comparator Or Baseline | 2-Amino-4-bromo-6-chlorophenol (XLogP3-AA = 1.8); 4-Amino-2-chlorophenol (XLogP3-AA = 1.5) |
| Quantified Difference | Δ = +0.4 vs. 2-amino isomer; Δ = +0.7 vs. 4-amino-2-chlorophenol |
| Conditions | XLogP3 3.0 algorithm computed values from PubChem (2024.11.20 release) |
Why This Matters
For medicinal chemistry and lead optimization, predictable and tunable LogP values enable rational adjustment of ADME properties while maintaining synthetic handles for further derivatization.
- [1] PubChem. 4-Amino-2-bromo-6-chlorophenol, CID 20195391. XLogP3-AA = 2.2. View Source
- [2] PubChem. 2-Amino-4-bromo-6-chlorophenol, CID 14227864. XLogP3-AA = 1.8. View Source
- [3] PubChem. 4-Amino-2-chlorophenol, CID 74263. XLogP3-AA = 1.5. View Source
